molecular formula C7H13O6PS B14301698 Dimethyl (dimethoxyphosphorothioyl)propanedioate CAS No. 112548-54-6

Dimethyl (dimethoxyphosphorothioyl)propanedioate

Katalognummer: B14301698
CAS-Nummer: 112548-54-6
Molekulargewicht: 256.22 g/mol
InChI-Schlüssel: SDZCIFUINZVWLC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl (dimethoxyphosphorothioyl)propanedioate is an organophosphorus compound with a unique structure that includes both ester and phosphorothioate functional groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (dimethoxyphosphorothioyl)propanedioate typically involves the reaction of dimethyl malonate with dimethoxyphosphorothioyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Temperature: 0°C to room temperature

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Large-scale reactors: Equipped with temperature control and efficient mixing

    Purification: Typically involves distillation or recrystallization to obtain a high-purity product

    Quality Control: Ensures the consistency and purity of the final product through analytical techniques such as gas chromatography and nuclear magnetic resonance spectroscopy

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl (dimethoxyphosphorothioyl)propanedioate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding phosphorothioate oxides

    Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other nucleophiles

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Phosphorothioate oxides

    Reduction: Phosphine oxides

    Substitution: Corresponding substituted phosphorothioates

Wissenschaftliche Forschungsanwendungen

Dimethyl (dimethoxyphosphorothioyl)propanedioate has several scientific research applications:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules

    Agriculture: Potential use as a pesticide or herbicide due to its organophosphorus structure

    Pharmaceuticals: Investigated for its potential as a prodrug or a pharmacologically active compound

    Biochemistry: Studied for its interactions with enzymes and proteins, particularly those involved in phosphorylation processes

Wirkmechanismus

The mechanism of action of Dimethyl (dimethoxyphosphorothioyl)propanedioate involves its interaction with biological molecules through its phosphorothioate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The molecular targets include enzymes involved in phosphorylation, such as kinases and phosphatases. The pathways affected by this compound are those related to cellular signaling and metabolism.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dimethyl malonate: A simpler ester without the phosphorothioate group

    Diethyl phosphorothioate: Contains a phosphorothioate group but lacks the ester functionality

    Dimethyl phosphite: Contains a phosphite group instead of a phosphorothioate group

Uniqueness

Dimethyl (dimethoxyphosphorothioyl)propanedioate is unique due to its combination of ester and phosphorothioate functionalities This dual functionality allows it to participate in a wider range of chemical reactions and interact with biological molecules in ways that similar compounds cannot

Eigenschaften

CAS-Nummer

112548-54-6

Molekularformel

C7H13O6PS

Molekulargewicht

256.22 g/mol

IUPAC-Name

dimethyl 2-dimethoxyphosphinothioylpropanedioate

InChI

InChI=1S/C7H13O6PS/c1-10-6(8)5(7(9)11-2)14(15,12-3)13-4/h5H,1-4H3

InChI-Schlüssel

SDZCIFUINZVWLC-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(C(=O)OC)P(=S)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.